3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2h)-one
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Overview
Description
3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex heterocyclic compound that features a unique combination of furan, thiazole, and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-halo ketone.
Formation of the Furan Ring: The furan ring is typically introduced via a cyclization reaction involving a 1,4-dicarbonyl compound.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiazole rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: shares similarities with other heterocyclic compounds such as:
Uniqueness
- Structural Complexity : The combination of furan, thiazole, and pyrazole rings in a single molecule is unique and contributes to its diverse reactivity and potential biological activities.
- Biological Activity : The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H16N4O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H16N4O2S/c29-23-20-19(21(16-8-3-1-4-9-16)27(23)24-25-13-15-31-24)22(18-12-7-14-30-18)28(26-20)17-10-5-2-6-11-17/h1-15,21H |
InChI Key |
PMNNJBPASPRMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(N(N=C3C(=O)N2C4=NC=CS4)C5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
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